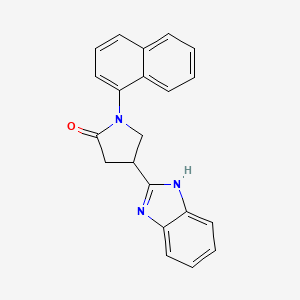

4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one (CAS: 708284-62-2) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 4 with a benzimidazole moiety and at position 1 with a 1-naphthyl group . Its molecular formula is C₂₂H₁₇N₃O, with a molecular weight of 339.40 g/mol.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-20-12-15(21-22-17-9-3-4-10-18(17)23-21)13-24(20)19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVLVWKLFYVNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one (CAS Number: 708284-62-2) is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C21H17N3O

- Molecular Weight : 341.38 g/mol

- Structural Formula :

Structural Analysis

The compound features a benzimidazole ring fused with a pyrrolidine moiety and an naphthyl group, which contributes to its biological activity. The presence of nitrogen atoms in the benzimidazole and pyrrolidine rings enhances its potential interactions with biological targets.

Pharmacological Properties

Research indicates that benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including:

- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that certain benzimidazole compounds exhibit effective inhibition against various Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Benzimidazole derivatives are recognized for their potential in cancer therapy. Their ability to induce apoptosis in cancer cells has been documented in several studies .

- Anti-inflammatory Effects : Some compounds within this class demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The following table summarizes key findings related to SAR:

| Structure Feature | Biological Activity | Reference |

|---|---|---|

| Benzimidazole Ring | Antimicrobial, Anticancer | |

| Pyrrolidine Moiety | Analgesic, Anti-inflammatory | |

| Naphthyl Group | Enhanced potency against specific pathogens |

Antimicrobial Evaluation

A study conducted by Kathrotiya and Patel synthesized various benzimidazole derivatives, including those similar to this compound. They evaluated the antimicrobial activity using the broth microdilution method, revealing promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 250 μg/ml .

Anticancer Potential

In vitro studies have demonstrated that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating effective growth inhibition in breast cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- For example: 1-Naphthyl derivative: Estimated logP ≈ 3.5–4.0 (due to aromatic bulk). Phenyl derivative: logP ≈ 2.8–3.2 . Benzyl derivative: logP ≈ 2.5–3.0 .

- Molecular Weight : The naphthyl analog has the highest molecular weight (339.40 vs. 277.32 for the phenyl derivative), which may impact bioavailability.

- Hydrogen Bonding: All compounds have similar H-bond donors (1–2) and acceptors (3–4), but steric effects from bulkier substituents (e.g., naphthyl) could hinder interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.